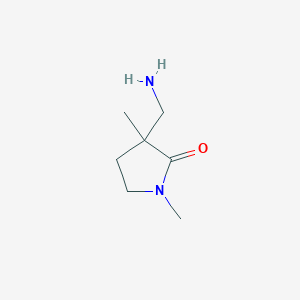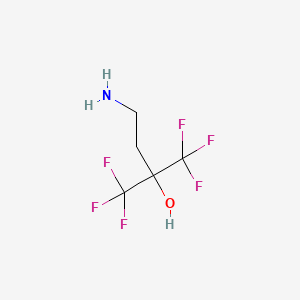
2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one
Übersicht
Beschreibung
2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Selective Alkylation : 2,3-Dihydro-2-alkyl-3-(substituted amino)-1H-isoindol-1-ones, related to the compound , are synthesized using selective 2-alkylation, derived from 2-cyanobenzaldehyde (Sato, Senzaki, Goto, & Saito, 1986).
- Cyclization with Alcohols : Synthesis of various isoindoles, including 3-alkoxy-2,3-dihydro-1H-isoindol-1-ones, involves treating 2-cyanobenzaldehyde with alcohols, catalyzed by acid or base (Sato, Ohmori, Kaitani, Kurosawa, Senzaki, Goto, & Saito, 1988).
- One-Pot Synthesis : A one-pot synthesis method for 3-alkoxy-2,3-dihydro-1H-isoindol-1-ones has been developed, highlighting the versatility and efficiency of the synthesis process (Kobayashi, Chikazawa, & Ezaki, 2015).
Application in Heterocyclic Synthesis
- Biologically Important Heterocycles : Isoindolone-embedded heterocycles, with applications in biology and pharmacology, are synthesized from a common intermediate, 3-(2′-hydroxyaroyl)-2,3-dihydroisoindol-1-ones (Kundu & Pramanik, 2014).
Chemical Reactions and Characteristics
- Isoindole Syntheses and Properties : Studies on isoindoles, including 3-alkoxy-1H-isoindoles, have been conducted to understand their synthesis and spectral properties (Hennige, Kreher, Konrad, & Jelitto, 1988).
- Alkylation and Arylmethylation : Synthesis of 2-dimethylamino-3-alkyl and arylmethylene-2,3-dihydro-1H-isoindol-1-ones involves a sequence of deprotonation, alkylation, and acidic treatment (Deniau & Enders, 2002).
Additional Synthetic Methods
- Butyllithium Reaction : An innovative approach to synthesize isoindolinone derivatives involves reacting N-alkyl-N-(o-bromobenzyl)benzamides with butyllithium, highlighting a methodological advancement (Kobayashi & Chikazawa, 2016).
Wirkmechanismus
Target of Action
Related compounds such as txb-001, a well-optimized n-(2-hydroxypropyl)methacrylamide copolymer-based conjugated pirarubicin, have been shown to exhibit tumor-specific accumulation . This suggests that the compound may have similar targets, primarily within tumor cells.
Mode of Action
It’s worth noting that compounds like 2-(2-hydroxypropyl)-β-cyclodextrin (2hp-β-cd) have been shown to stimulate both proliferation and migration of human umbilical vein endothelial cells in an endothelial nitric oxide synthase (enos)/no-dependent manner
Biochemical Pathways
Related compounds such as 2hp-β-cd have been shown to significantly increase vascular endothelial growth factor a (vegf-a) and platelet-derived growth factor bb (pdgf-bb) peptides in human umbilical vein endothelial cells . This suggests that the compound may have similar effects on these biochemical pathways.
Pharmacokinetics
Related compounds such as 2hp-β-cd have been shown to uniquely influence the absorption, distribution, metabolism, and excretion (adme) of drugs with which it forms complexes
Result of Action
Related compounds such as 2hp-β-cd have been shown to stimulate both proliferation and migration of human umbilical vein endothelial cells
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one. For instance, 2HP-β-CD has been shown to form aggregates in aqueous solutions, which can affect its solubility and, consequently, its bioavailability . This suggests that factors such as pH and temperature could potentially influence the action of this compound.
Biochemische Analyse
Biochemical Properties
2-(2-Hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one plays a crucial role in biochemical reactions, particularly in enhancing the solubility and stability of various compounds. It interacts with enzymes, proteins, and other biomolecules through its hydrophilic and hydrophobic regions. For instance, it has been shown to interact with cholesterol and lipids, aiding in their solubilization and transport within biological systems . The compound’s ability to form inclusion complexes with hydrophobic molecules makes it a valuable tool in drug delivery and other biochemical applications .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can reduce age-related lipofuscin accumulation in human fibroblasts by modulating cholesterol pathways . Additionally, it has been shown to affect the NF-kappa B pathway, autophagy, and lysosome formation in HeLa cells . These effects highlight its potential therapeutic applications in treating age-related diseases and other cellular dysfunctions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to cholesterol and other lipids, facilitating their transport and distribution within cells . The compound also interacts with proteins such as human serum albumin, immunoglobulin G, and fibrinogen, altering their structure and function . These interactions can lead to enzyme inhibition or activation and changes in gene expression, contributing to its diverse biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its long-term effects on cellular function can vary depending on the experimental conditions. For example, it has been shown to cause rapid onset and massive destruction of inner and outer hair cells in rats at high doses . Additionally, its stability and degradation can influence its efficacy in various biochemical applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can improve the lifespan and reduce cholesterol accumulation in Niemann-Pick disease type C model mice . At higher doses, it can cause significant toxicity, including hearing loss and damage to sensory hair cells . These findings underscore the importance of optimizing dosage to balance therapeutic benefits and adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to cholesterol and lipid metabolism. It interacts with enzymes such as cholesterol ester hydrolase and lecithin-cholesterol acyltransferase, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic balance within cells and tissues, contributing to its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its interactions with transporters and binding proteins. For instance, it can be transported across the blood-brain barrier and distributed to various regions of the brain and spinal cord . Its ability to form complexes with hydrophobic molecules also aids in its distribution within biological systems .
Subcellular Localization
The subcellular localization of this compound is influenced by its structural properties and interactions with cellular components. It can localize to lysosomes and other organelles, where it exerts its effects on cellular function . Additionally, its ability to form inclusion complexes with hydrophobic molecules can influence its targeting to specific cellular compartments .
Eigenschaften
IUPAC Name |
2-(2-hydroxypropyl)-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8(13)6-12-7-9-4-2-3-5-10(9)11(12)14/h2-5,8,13H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOGNIWCPQRLAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC2=CC=CC=C2C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine](/img/structure/B1380344.png)







![[1-(Dimethylamino)cyclobutyl]methanol](/img/structure/B1380358.png)



![1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid](/img/structure/B1380366.png)
